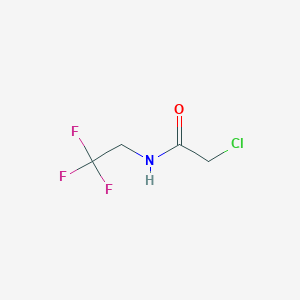

2-chloro-N-(2,2,2-trifluoroethyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF3NO/c5-1-3(10)9-2-4(6,7)8/h1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIXZMVHMMALGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368294 | |

| Record name | 2-chloro-N-(2,2,2-trifluoroethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170655-44-4 | |

| Record name | 2-chloro-N-(2,2,2-trifluoroethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,2,2-trifluoroethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(2,2,2-trifluoroethyl)acetamide: Properties, Synthesis, and Applications

Introduction and Strategic Overview

2-chloro-N-(2,2,2-trifluoroethyl)acetamide is a specialized chemical intermediate whose value in modern chemical research and development cannot be overstated. Its unique bifunctional nature, combining a reactive electrophilic chloroacetamide "warhead" with a metabolically robust trifluoroethyl moiety, positions it as a critical building block for advanced molecular design. This guide provides an in-depth exploration of its chemical properties, validated synthetic protocols, and key applications, offering researchers and drug development professionals the foundational knowledge required to leverage this compound effectively.

Primarily, this molecule serves two strategic purposes:

-

A Key Precursor in Agrochemicals: It is an essential intermediate in the industrial synthesis of Fluralaner, a potent, broad-spectrum insecticide and acaricide used in veterinary medicine.[1][2]

-

A Versatile Scaffold in Drug Discovery: The chloroacetamide group is a well-established covalent warhead for targeting nucleophilic amino acid residues, such as cysteine, in enzyme active sites, making it a valuable component for designing targeted covalent inhibitors.[3] Simultaneously, the trifluoroethyl group often enhances critical pharmacokinetic properties, including metabolic stability and cell membrane permeability.[4]

This document will dissect the synthesis, reactivity, and analytical characterization of this compound, providing both the "how" and the "why" behind its practical application.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical properties is the cornerstone of its effective use in the laboratory and in scale-up operations.

| Property | Value | Source(s) |

| CAS Number | 170655-44-4 | [5][6] |

| Molecular Formula | C₄H₅ClF₃NO | [5][6][7] |

| Molecular Weight | 175.54 g/mol | [5][8] |

| IUPAC Name | This compound | [6] |

| Appearance | Solid or Colorless Liquid | [7][8] |

| Boiling Point | 218 °C | [8][9] |

| Density | 1.368 g/cm³ | [8] |

| Flash Point | 86 °C | [8] |

| Solubility | Partially soluble in water; miscible with many organic solvents. | [8] |

| SMILES | O=C(CCl)NCC(F)(F)F | [6] |

| InChIKey | IRIXZMVHMMALGW-UHFFFAOYSA-N | [7] |

Note on Physical State: The literature reports this compound as both a solid and a liquid, which suggests it is likely a low-melting-point solid at standard room temperature. Researchers should anticipate that it may exist in either state depending on ambient conditions and purity.

Synthesis and Mechanistic Insights

The most direct and widely employed method for synthesizing this compound is the N-acylation of 2,2,2-trifluoroethylamine with chloroacetyl chloride.[1][10] The choice of base and solvent system is critical and dictates the reaction's efficiency, scalability, and environmental impact.

Caption: General synthesis scheme for the target compound.

Protocol 1: Biphasic Synthesis for Laboratory Scale

This protocol, adapted from patent literature, is robust and high-yielding, making it ideal for laboratory-scale preparation.[1] It utilizes a biphasic system to control the reaction and simplify initial workup.

Methodology:

-

Amine Preparation: To a flask equipped with a magnetic stirrer and cooled to -5 °C in an ice/salt bath, add 2,2,2-trifluoroethylamine hydrochloride (1.0 eq) and water (1 part by weight).

-

Basification & Solvent Addition: While maintaining the low temperature, add a pre-cooled 30% aqueous sodium hydroxide solution (2.0 eq) followed by dichloromethane (DCM, 3 parts by weight). The NaOH neutralizes the hydrochloride salt, liberating the free amine in situ. The biphasic system is crucial; the amine has some solubility in the organic phase, while the inorganic salts remain in the aqueous phase.

-

Acylation: Prepare a solution of chloroacetyl chloride (1.05 eq) in DCM (1 part by weight). Add this solution dropwise to the stirred, cold reaction mixture, ensuring the internal temperature remains between 0-5 °C. This slow addition is critical to prevent exothermic runaway and the formation of over-acylated byproducts.

-

Reaction Completion: Stir the mixture at 0-5 °C for 1.5-2 hours. Monitor the reaction for the consumption of the starting amine using a suitable method (e.g., GC or TLC).

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers. The organic phase contains the desired product.

-

Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a white solid.[1] Purity is often >99% by GC.[1]

Causality Behind Choices:

-

Low Temperature: The acylation is highly exothermic. Low temperatures minimize side reactions and prevent the degradation of the acid chloride.

-

Biphasic System: Using a water/DCM system allows for the in situ generation of the free amine from its more stable hydrochloride salt while simultaneously providing a medium for the reaction. The base (NaOH) is sequestered in the aqueous phase, minimizing base-catalyzed degradation of the product.

-

Dropwise Addition: This prevents localized high concentrations of the highly reactive chloroacetyl chloride, ensuring a controlled reaction and maximizing yield.

Reactivity Profile and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic carbon of the chloromethyl group, which is activated by both the adjacent chlorine atom and the electron-withdrawing amide carbonyl. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

Key Application: Intermediate for Fluralaner

The industrial significance of this compound stems from its role as a direct precursor to an intermediate for the veterinary drug Fluralaner. This involves a nucleophilic substitution reaction with ammonia.[1][2]

Caption: Reaction pathway for ammonolysis and byproduct formation.

A critical challenge in this step is preventing the newly formed amine product from acting as a nucleophile itself and reacting with another molecule of the starting material, which leads to a dimer impurity.[2][11]

Protocol 2: Ammonolysis Reaction

This protocol is designed to maximize the yield of the desired primary amine while minimizing dimer formation.

Methodology:

-

Reaction Setup: In a suitable pressure vessel, charge this compound (1.0 eq) and a large excess of aqueous ammonia (e.g., 8 parts by weight).[1]

-

Reaction Conditions: Seal the vessel and heat the mixture to 40 °C with vigorous stirring for approximately 2 hours. The use of a large excess of ammonia favors the reaction with the starting material over the product, kinetically suppressing dimer formation.

-

Monitoring: Monitor the reaction by GC until the starting material is consumed (<0.1%).[1]

-

Isolation: Cool the reaction mixture and evaporate the solvent and excess ammonia under reduced pressure at 60-70 °C to yield the crude product as a solid.[1] This product can then be used in subsequent synthetic steps.

Application: Covalent Modifier in Drug Discovery

The chloroacetamide moiety is a "soft" electrophile that exhibits high reactivity towards soft nucleophiles, most notably the thiol group of cysteine residues in proteins. This selective reactivity is the basis for its use in targeted covalent inhibitors.

Caption: Covalent modification of a cysteine residue.

By incorporating this compound into a larger molecule designed to bind non-covalently to a target protein's active site, a researcher can achieve irreversible inhibition. The trifluoroethyl group in this context is not inert; it can influence binding affinity and significantly improve the metabolic stability of the parent molecule, prolonging its therapeutic effect.[4]

Spectroscopic and Analytical Characterization (Theoretical Profile)

While experimentally derived spectra are not widely published, a theoretical analysis based on the molecule's structure provides a strong predictive framework for its characterization.

| Technique | Predicted Observations |

| ¹H NMR | δ ~7.0-8.0 ppm (broad s, 1H): N-H proton. δ ~4.1-4.3 ppm (s, 2H): -CH₂Cl protons. δ ~3.9-4.1 ppm (q, J ≈ 9 Hz, 2H): -NH-CH₂-CF₃ protons, split into a quartet by the three fluorine atoms. |

| ¹³C NMR | δ ~165-170 ppm: C=O (amide carbonyl). δ ~123 ppm (q, J ≈ 277 Hz): -CF₃ carbon, split by one-bond C-F coupling. δ ~42-45 ppm (q, J ≈ 35 Hz): -CH₂-CF₃ carbon, split by two-bond C-F coupling. δ ~42-44 ppm: -CH₂Cl carbon. |

| ¹⁹F NMR | A single signal, a triplet, arising from the coupling of the -CF₃ group with the two adjacent methylene protons (J ≈ 9 Hz). |

| IR (Infrared) | ~3300 cm⁻¹: N-H stretch. ~1670 cm⁻¹: C=O stretch (Amide I band). ~1550 cm⁻¹: N-H bend (Amide II band). ~1100-1250 cm⁻¹: Strong C-F stretching bands. ~700-800 cm⁻¹: C-Cl stretch. |

| Mass Spec (EI) | Molecular Ion (M⁺): A cluster of peaks at m/z 175 and 177 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Key Fragments: Loss of Cl (m/z 140), loss of CH₂Cl (m/z 126), cleavage of the amide bond. |

Safety, Handling, and Storage

Hazard Profile: this compound is a hazardous chemical. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[12][13] It is also harmful if swallowed.[13]

Handling Procedures:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.

-

Avoid generating dust or aerosols.

-

Ensure an eyewash station and safety shower are readily accessible.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

-

Recommended storage is in a cool, dry, well-ventilated area. Refrigerated storage (2-8 °C) is advisable to minimize potential decomposition over long periods.[5]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its synthesis is well-established, and its reactivity is predictable, making it a reliable tool for both industrial and discovery chemistry. For agrochemical development, it is a proven precursor. For pharmaceutical researchers, it offers a compelling combination of a covalent warhead and a pharmacokinetic-enhancing moiety, representing a powerful building block for the next generation of targeted therapies. A thorough understanding of its properties, handling requirements, and reaction characteristics, as outlined in this guide, is essential for its safe and effective application.

References

-

ChemBK. This compound. [Link]

- Google Patents. JP2009173621A - Method for producing 2-amino-n-(2,2,2,-trifluoroethyl)acetamide compound or salt thereof.

-

Patsnap. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. [Link]

- Google Patents. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

-

Angene Chemical. Safety Data Sheet - 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride: A Crucial Building Block for Drug Discovery. [Link]

Sources

- 1. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 170655-44-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound 95% | CAS: 170655-44-4 | AChemBlock [achemblock.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. JP2009173621A - Method for producing 2-amino-n-(2,2,2,-trifluoroethyl)acetamide compound or salt thereof - Google Patents [patents.google.com]

- 11. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, a pivotal intermediate in modern synthetic chemistry. With full editorial control, this document is structured to deliver an in-depth understanding of its molecular architecture, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references. This guide aims to be an essential resource, combining theoretical knowledge with practical, field-proven insights into the application of this versatile molecule.

Introduction: Unveiling a Key Synthetic Building Block

This compound, with the chemical formula C₄H₅ClF₃NO and a molecular weight of 175.54 g/mol , has emerged as a critical building block in the synthesis of complex organic molecules.[1][2] Its significance is particularly pronounced in the agrochemical industry, where it serves as a key precursor to the isoxazoline insecticide, fluralaner.[3][4] The unique combination of a reactive chloroacetyl group and a trifluoroethyl moiety imparts specific chemical properties that are highly advantageous for constructing intricate molecular frameworks. This guide will explore the nuanced interplay of these functional groups, providing a detailed roadmap for its synthesis, characterization, and strategic utilization in multi-step synthetic pathways.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by an amide linkage connecting a chloroacetyl group and a 2,2,2-trifluoroethylamine backbone. The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the electronic environment of the entire molecule, impacting its reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 170655-44-4 | [1][5] |

| Molecular Formula | C₄H₅ClF₃NO | [1][2] |

| Molecular Weight | 175.54 g/mol | [1][2] |

| Appearance | White solid | [6] |

| Purity | >95% (typical) | [1] |

| SMILES | O=C(CCl)NCC(F)(F)F | [1] |

Synthesis of this compound: A Detailed Protocol

The most common and efficient synthesis of this compound involves the N-acylation of 2,2,2-trifluoroethylamine (or its hydrochloride salt) with chloroacetyl chloride.[4][6] This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Choices

The selection of reagents and conditions is critical for achieving high yield and purity.

-

Base: A base, such as sodium hydroxide or potassium carbonate, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[6][7] In the case of using trifluoroethylamine hydrochloride as the starting material, the base also serves to liberate the free amine.

-

Solvent: A biphasic solvent system, such as dichloromethane/water or ethyl acetate/water, is often employed.[6][7] This facilitates the separation of the organic product from the aqueous inorganic byproducts.

-

Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermicity of the acylation and minimize side reactions.[6]

Experimental Protocol: A Self-Validating System

This protocol is adapted from established patent literature, ensuring its robustness and reproducibility.[6]

Materials:

-

2,2,2-Trifluoroethylamine hydrochloride

-

Chloroacetyl chloride

-

Sodium hydroxide (30% aqueous solution)

-

Dichloromethane

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer and a thermometer, add 2,2,2-trifluoroethylamine hydrochloride (1.0 eq) and water.

-

Cool the mixture to -5 °C in a low-temperature bath.

-

Slowly add a pre-cooled 30% aqueous solution of sodium hydroxide (2.0 eq) and dichloromethane.

-

Prepare a solution of chloroacetyl chloride (1.1 eq) in dichloromethane.

-

Add the chloroacetyl chloride solution dropwise to the reaction mixture, maintaining the internal temperature between 0-5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1.5 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) until the trifluoroethylamine concentration is less than 0.1%.

-

Allow the mixture to warm to room temperature and separate the organic and aqueous layers.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity Profile: The Chloroacetyl Group as an Electrophilic Handle

The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon of the chloroacetyl group. The chlorine atom is a good leaving group, making this carbon highly electrophilic and susceptible to attack by a variety of nucleophiles.

Nucleophilic Substitution with Amines

The reaction with amines is of paramount importance, as it is the key step in the synthesis of the fluralaner intermediate, 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[4][6]

Diagram 2: Nucleophilic Substitution with Ammonia

Caption: Nucleophilic substitution with ammonia to form the amino-acetamide derivative.

A common side reaction in this process is the formation of a dimer impurity, where a second molecule of this compound reacts with the newly formed amino group.[4][8] Careful control of reaction conditions, such as using a large excess of the amine nucleophile, can help to minimize this side reaction.

Spectroscopic Characterization: A Predictive Analysis

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ ~ 6.5-7.0 ppm (broad singlet, 1H): This signal corresponds to the amide proton (-NH-). Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

δ ~ 4.1 ppm (quartet, 2H, J ≈ 8.8 Hz): This quartet arises from the methylene protons (-CH₂-) adjacent to the trifluoromethyl group. The coupling to the three fluorine atoms results in a quartet.

-

δ ~ 4.0 ppm (singlet, 2H): This singlet corresponds to the methylene protons of the chloroacetyl group (-CH₂Cl). The absence of adjacent protons results in a singlet.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ ~ 166 ppm: The carbonyl carbon of the amide group (C=O).

-

δ ~ 123 ppm (quartet, J ≈ 277 Hz): The carbon of the trifluoromethyl group (-CF₃). The large coupling constant is characteristic of a C-F bond.

-

δ ~ 43 ppm: The methylene carbon of the chloroacetyl group (-CH₂Cl).

-

δ ~ 41 ppm (quartet, J ≈ 34 Hz): The methylene carbon adjacent to the trifluoromethyl group (-CH₂CF₃).

Predicted IR Spectrum (KBr Pellet)

-

~3300 cm⁻¹ (strong, broad): N-H stretching of the secondary amide.

-

~2950 cm⁻¹ (weak): C-H stretching of the methylene groups.

-

~1670 cm⁻¹ (strong): C=O stretching of the amide (Amide I band).

-

~1550 cm⁻¹ (strong): N-H bending of the amide (Amide II band).

-

~1100-1300 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethyl group.

-

~750 cm⁻¹ (strong): C-Cl stretching.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 175 and a characteristic [M+2]⁺ peak at m/z 177 with an intensity of about one-third of the [M]⁺ peak, due to the presence of the chlorine-37 isotope.

Table 2: Predicted Key Fragment Ions in Mass Spectrometry

| m/z | Predicted Fragment |

| 175/177 | [M]⁺ (Molecular Ion) |

| 140 | [M - Cl]⁺ |

| 99 | [CF₃CH₂NH]⁺ |

| 77/79 | [ClCH₂CO]⁺ |

| 49/51 | [CH₂Cl]⁺ |

Applications in Synthetic Chemistry

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of fluralaner.[4][9] The synthesis involves the nucleophilic substitution of the chloride with ammonia to form 2-amino-N-(2,2,2-trifluoroethyl)acetamide, which is then coupled with a substituted benzoic acid derivative to form the final fluralaner molecule.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with most α-halo amides, it is expected to be an irritant to the eyes, skin, and respiratory system. It is also a potential alkylating agent and should be treated as a hazardous compound. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a molecule of significant synthetic utility, bridging the gap between simple starting materials and complex, high-value products like fluralaner. Its reactivity is dominated by the electrophilic nature of the chloroacetyl group, allowing for facile introduction of this fragment into various molecular scaffolds. This guide has provided a comprehensive overview of its synthesis, predicted spectroscopic properties, and reactivity, offering a valuable resource for chemists working in the fields of agrochemical and pharmaceutical development. A thorough understanding of the principles outlined herein will enable researchers to effectively and safely utilize this important synthetic intermediate.

References

- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.

- US20250214950A1 - Method for preparing fluralaner.

- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

Sources

- 1. This compound 95% | CAS: 170655-44-4 | AChemBlock [achemblock.com]

- 2. This compound | 170655-44-4 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 5. This compound - [sigmaaldrich.com]

- 6. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 8. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 2-chloro-N-(2,2,2-trifluoroethyl)acetamide: A Key Intermediate in Modern Ectoparasiticide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Critical Building Block

In the landscape of modern medicinal and veterinary chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. Within this context, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS Number: 170655-44-4) has emerged as a pivotal intermediate, primarily recognized for its integral role in the synthesis of a new generation of potent ectoparasiticides. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its critical application in the development of the isoxazoline class of veterinary drugs, most notably fluralaner.

Physicochemical Properties and Molecular Characteristics

This compound is a solid, often described as a colorless to off-white crystalline powder.[1] Its molecular structure, featuring both a reactive chloroacetamide moiety and a trifluoroethyl group, imparts a unique combination of chemical reactivity and metabolic stability to the molecules it helps to construct.

| Property | Value | Reference |

| CAS Number | 170655-44-4 | |

| Molecular Formula | C4H5ClF3NO | |

| Molecular Weight | 175.54 g/mol | |

| Appearance | Solid | [1] |

| Boiling Point | 218 °C | [1] |

| Density | 1.368 g/cm³ | [1] |

| Flash Point | 86 °C | [1] |

| InChI Key | IRIXZMVHMMALGW-UHFFFAOYSA-N | |

| SMILES | O=C(CCl)NCC(F)(F)F | [2] |

The presence of the trifluoroethyl group is of particular significance. It is known to enhance lipophilicity, which can improve a drug's ability to penetrate biological membranes, and it can also increase metabolic stability by blocking sites susceptible to oxidative metabolism. These characteristics are highly desirable in the design of long-acting therapeutic agents.

Synthesis and Chemical Reactivity

The synthesis of this compound is a critical process for its application in pharmaceutical manufacturing. Several synthetic routes have been described, with the most common involving the acylation of 2,2,2-trifluoroethylamine.

A widely employed method involves the reaction of 2,2,2-trifluoroethylamine with chloroacetyl chloride.[3] This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. A patent describes a process where a solution of chloroacetyl chloride in ethyl acetate is added to a biphasic mixture of trifluoroethylamine in ethyl acetate and an aqueous solution of potassium carbonate at low temperatures (-5 to 0 °C).[4]

Another documented synthesis starts from dichloroacetic acid and 2,2,2-trifluoroethanol to form trifluoroethyl dichloroacetate, which is then reacted with ammonia.[1]

The primary chemical reactivity of interest for this compound is the susceptibility of the carbon-chlorine bond to nucleophilic substitution. This reactivity is harnessed in the subsequent step of fluralaner synthesis, where the chloro group is displaced by an amine.

Application in Drug Development: The Gateway to Isoxazolines

The principal application of this compound is as a key building block for the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[5] This subsequent intermediate is then condensed with a substituted benzoic acid derivative to form the final active pharmaceutical ingredient, fluralaner.

Fluralaner is a member of the isoxazoline class of insecticides and acaricides, which have gained prominence in veterinary medicine for their high efficacy and long duration of action against fleas and ticks in dogs and cats.[3]

The synthesis of fluralaner involves the reaction of 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid with 2-amino-N-(2,2,2-trifluoroethyl)acetamide. The latter is produced from this compound via reaction with ammonia. During this amination reaction, the formation of a dimer impurity, N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino} acetamide, can occur through the reaction of the product with unreacted starting material.[5] Careful control of reaction conditions is necessary to minimize this side product and the subsequent purification challenges.

Mechanism of Action of Fluralaner and Isoxazolines

To appreciate the significance of this compound as an intermediate, it is essential to understand the pharmacological action of the final drug product. Isoxazolines, including fluralaner, are potent, non-competitive antagonists of ligand-gated chloride channels, specifically targeting the gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels in the nervous systems of insects and acarines.[3]

By blocking these channels, isoxazolines prevent the influx of chloride ions into neurons, leading to hyperexcitation, paralysis, and ultimately the death of the parasite.[3] This mechanism of action is highly selective for invertebrate neurons over their mammalian counterparts, which contributes to the favorable safety profile of these drugs in veterinary use.[3]

Analytical Methodologies

The quality control of this compound and its subsequent reaction products is crucial for ensuring the purity and safety of the final pharmaceutical ingredient. While specific validated methods for this compound are not extensively published in peer-reviewed literature, analytical techniques for related haloacetamides can be readily adapted.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound due to its volatility.

Hypothetical GC-MS Protocol:

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

-

Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless injector, operated in splitless mode at 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Sample Preparation: Samples are dissolved in a suitable solvent, such as ethyl acetate or dichloromethane, to a concentration of approximately 1 mg/mL.

-

Injection Volume: 1 µL.

This method would be effective for assessing the purity of this compound and for monitoring the progress of its synthesis and subsequent reactions.

Safety and Handling

This compound is classified as a harmful substance and requires careful handling in a laboratory or manufacturing setting.[1] General safety precautions for chloroacetamides should be strictly followed.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid inhalation of dust or vapors.[2] Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Stability: The compound is reported to be unstable and prone to decomposition.[1]

Conclusion

This compound is a specialized yet highly significant chemical intermediate. Its value lies in its unique structure, which provides a key building block for the synthesis of the advanced isoxazoline class of veterinary drugs. The trifluoroethyl moiety contributes to the desirable pharmacokinetic properties of the final active ingredient, fluralaner, while the chloroacetamide group provides the necessary reactive handle for further chemical transformations. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and professionals involved in the development and manufacturing of these important animal health products. As the demand for effective and long-lasting ectoparasiticides continues to grow, the importance of key intermediates like this compound is set to increase.

References

- ChemBK. This compound. (2024-04-09).

- Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- ChemicalBook. 2-amino-N-(2,2,2-trifluoroethyl)

- ResearchGate.

- Sigma-Aldrich. This compound.

- Sigma-Aldrich. This compound.

- Advanced ChemBlocks. This compound.

- CymitQuimica. This compound.

- BLDpharm. 170655-44-4|this compound.

- NIH. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021-04-15).

- ChemicalBook. This compound | 170655-44-4.

- ResearchGate.

- Guidechem.

- NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride: A Crucial Building Block for Drug Discovery.

- Benchchem. The Chemistry Behind Fluralaner: The Pivotal Role of 2-Amino-N-(2,2,2-Trifluoroethyl)acetamide Hydrochloride.

- Google Patents. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

- Wikipedia. Chloroacetamide.

- Thermo Fisher Scientific. Haloacetic Acids Analysis.

- Google Patents. US20250214950A1 - Method for preparing fluralaner.

- ChemicalBook.

- USGS.

- ECHEMI.

- Agilent.

- Clinician's Brief.

- NOAH Compendium. Pharmacological particulars - Bravecto® Chewable tablets for dogs.

- Merck Veterinary Manual. Isoxazoline Toxicosis in Animals - Toxicology.

- Wikipedia. Isoxazoline.

- Wikipedia. Fluralaner.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound 95% | CAS: 170655-44-4 | AChemBlock [achemblock.com]

- 3. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 4. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 5. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS No. 170655-44-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals, most notably the veterinary insecticide fluralaner.[1] This document collates available data on its chemical structure, molecular weight, and physicochemical characteristics. It also presents detailed, standardized methodologies for the experimental determination of these properties, ensuring scientific rigor and reproducibility. The guide is intended to be a vital resource for researchers, chemists, and professionals in the field of drug development, providing a solid foundation for its handling, application, and further research.

Introduction and Chemical Identity

This compound is a halogenated amide that has garnered significant interest as a versatile building block in organic synthesis. Its trifluoroethyl moiety can impart unique properties to target molecules, such as enhanced metabolic stability and bioavailability, making it a valuable component in the design of new bioactive compounds.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 170655-44-4[2][3][4][5] |

| Molecular Formula | C4H5ClF3NO[2][3][4][5] |

| Molecular Weight | 175.54 g/mol [2][3][5] |

| Synonyms | Acetamide, 2-chloro-N-(2,2,2-trifluoroethyl)-[4] |

Physicochemical Properties

The physical properties of a compound are critical for its application in synthesis, formulation, and biological studies. The following table summarizes the available data for this compound.

Table 2: Physical Properties

| Property | Value | Source |

| Physical State | Colorless liquid or solid[2][4] | ChemBK, CymitQuimica |

| Boiling Point | 218 °C[2][3] | ChemBK, Chemsrc |

| Density | 1.368 g/cm³[2] | ChemBK |

| Flash Point | 86 °C[2][3] | ChemBK, Chemsrc |

| Vapor Pressure | 0.129 mmHg at 25°C[2] | ChemBK |

| Refractive Index | 1.377[2] | ChemBK |

| Solubility | Partially soluble in water; miscible with many organic solvents.[2] | ChemBK |

| Stability | Unstable and prone to decomposition.[2] | ChemBK |

Note on Physical State: There are conflicting reports in the literature regarding the physical state of this compound at room temperature, with some sources describing it as a colorless liquid and others as a solid. This discrepancy may be due to the presence of impurities or differences in ambient temperature. A definitive melting point determination is recommended to clarify this property.

Synthesis and Purity

This compound is typically synthesized via the acylation of 2,2,2-trifluoroethylamine with chloroacetyl chloride.[1] A common procedure involves the reaction of trifluoroethylamine hydrochloride with chloroacetyl chloride in the presence of a base, such as sodium hydroxide, in a suitable solvent like dichloromethane.[6]

Caption: General synthesis pathway for this compound.

The purity of the final product is crucial for its subsequent applications and for the accurate determination of its physical properties. Impurities from the starting materials or side reactions, such as the formation of dimer byproducts, can affect the melting point, boiling point, and spectral data.[1] Purification is typically achieved by recrystallization or chromatography.

Experimental Protocols for Physical Property Determination

The following section outlines standardized experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

Rationale: To determine the temperature range over which the compound transitions from a solid to a liquid, providing an indication of its purity.

Methodology:

-

Sample Preparation: A small, dry sample of the compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2.

-

Boiling Point Determination

Rationale: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Apparatus: A micro boiling point apparatus (Thiele tube or similar) is assembled.

-

Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube.

-

The apparatus is heated gently.

-

A steady stream of bubbles will emerge from the capillary tube as the liquid is heated above its boiling point.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Determination

Rationale: To qualitatively or quantitatively assess the solubility of the compound in various solvents, which is critical for reaction setup, purification, and formulation.

Qualitative Methodology:

-

Procedure:

-

Approximately 10-20 mg of the compound is placed in a small test tube.

-

The solvent of interest (e.g., water, ethanol, acetone, dichloromethane) is added dropwise with agitation.

-

Solubility is observed and categorized as "soluble," "partially soluble," or "insoluble" based on the visual clarity of the resulting mixture after the addition of approximately 1 mL of solvent.

-

Caption: Workflow for qualitative solubility determination.

Spectral Data (Hypothetical)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Expected Signals:

-

A triplet corresponding to the -CH₂- group adjacent to the trifluoromethyl group, coupled to the N-H proton.

-

A singlet for the -CH₂- group adjacent to the chlorine atom.

-

A broad singlet or triplet for the N-H proton of the amide.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Expected Signals:

-

A signal for the carbonyl carbon (C=O).

-

A signal for the carbon adjacent to the chlorine atom (-CH₂Cl).

-

A signal for the carbon adjacent to the nitrogen atom (-CH₂-N).

-

A quartet for the trifluoromethyl carbon (-CF₃) due to coupling with the three fluorine atoms.

-

IR (Infrared) Spectroscopy

-

Expected Absorption Bands:

-

A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching of the amide.

-

An absorption band around 3300 cm⁻¹ for the N-H stretching.

-

Strong absorption bands in the region of 1100-1300 cm⁻¹ due to C-F stretching.

-

An absorption band around 700-800 cm⁻¹ for the C-Cl stretching.

-

Mass Spectrometry

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (175.54). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[2]

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust, fumes, or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical properties. This guide has synthesized the available data and provided standardized protocols for its characterization. A definitive determination of its melting point is recommended to resolve the ambiguity regarding its physical state at room temperature. The acquisition and publication of experimental spectral data would be a valuable contribution to the scientific community. Researchers and drug development professionals are encouraged to utilize the information and methodologies presented herein to ensure the safe and effective use of this compound in their work.

References

-

This compound - ChemBK. Available at: [Link]

-

CAS#:170655-44-4 | this compound | Chemsrc. Available at: [Link]

- Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.

-

Androisoxazole - CAS Common Chemistry. Available at: [Link]

-

Androisoxazole | CAS#:360-66-7 | Chemsrc. Available at: [Link]

-

CAS NO. 360-66-7 | Androisoxazole | C21H31NO2. Available at: [Link]

Sources

2-chloro-N-(2,2,2-trifluoroethyl)acetamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide in Organic Solvents

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's behavior in solution for applications such as reaction chemistry, formulation, and purification.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will equip you with the foundational knowledge of its physicochemical properties, the theoretical principles governing its solubility, and detailed experimental protocols to determine its solubility profile in your laboratory.

Compound Overview and Physicochemical Profile

This compound is a halogenated amide of significant interest as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring both a polar amide group and halogenated alkyl chains, imparts a unique solubility profile.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅ClF₃NO | [1][3] |

| Molecular Weight | 175.54 g/mol | [1][3] |

| Appearance | Colorless liquid or solid | [1] |

| Melting Point | 53.8 °C | [4] |

| Boiling Point | 218 °C | [1] |

| Density | 1.368 g/cm³ | [1] |

Understanding these properties is the first step in predicting the solubility behavior of this compound. The presence of the amide group suggests the potential for hydrogen bonding, which would favor solubility in polar, protic solvents. Conversely, the trifluoromethyl and chloro- groups introduce hydrophobicity, which may enhance solubility in less polar or chlorinated solvents.

Principles of Solubility: A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[5] This means that substances with similar intermolecular forces are more likely to be miscible. For this compound, we can anticipate the following interactions:

-

Polar Protic Solvents (e.g., Alcohols): These solvents can act as both hydrogen bond donors and acceptors. The amide group of the solute can participate in hydrogen bonding with these solvents, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar amide bond of the solute. Solubility is generally expected to be favorable.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The halogenated alkyl groups of the solute may show some affinity for these solvents, but the polar amide group will likely limit overall solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The presence of a chloro- group in the solute suggests that it may have favorable interactions with chlorinated solvents, potentially leading to good solubility.

A qualitative assessment suggests that this compound is partially soluble in water and miscible with many organic solvents.[1] However, for precise applications, experimental determination of solubility is crucial.

Experimental Determination of Solubility

The following section provides a detailed, step-by-step protocol for determining the solubility of this compound in an organic solvent of interest. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[5]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.

-

-

Sampling and Sample Preparation:

-

Once equilibrated, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Data Presentation and Interpretation

For comparative analysis, the experimentally determined solubility data should be presented in a clear and organized manner. Table 2 provides a template for recording and presenting your findings.

Table 2: Template for Recording Experimental Solubility Data

| Solvent Class | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Observations |

| Alcohols | Methanol | 25 | ||

| Ethanol | 25 | |||

| Ketones | Acetone | 25 | ||

| Esters | Ethyl Acetate | 25 | ||

| Ethers | Tetrahydrofuran (THF) | 25 | ||

| Hydrocarbons | Toluene | 25 | ||

| Hexane | 25 | |||

| Chlorinated | Dichloromethane | 25 | ||

| Amides | Dimethylformamide (DMF) | 25 | ||

| Other | Acetonitrile | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 |

The interpretation of this data should be guided by the principles of intermolecular forces as discussed in Section 2. The following diagram illustrates the key molecular interactions that influence the solubility of this compound.

Caption: Factors influencing solubility.

Conclusion

This technical guide has provided a comprehensive overview of the key considerations for determining the solubility of this compound in organic solvents. By understanding its physicochemical properties and the principles of intermolecular interactions, researchers can make informed decisions about solvent selection. The detailed experimental protocol provided herein offers a robust method for obtaining precise quantitative solubility data, which is essential for the successful application of this compound in research and development.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of N,N-Dimethyl-D6-acetamide in Organic Solvents.

- BenchChem. (n.d.). A Technical Guide to the Solubility of 2-chloro-N-(pyridin-4-yl)acetamide in Common Organic Solvents.

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

- Chemistry LibreTexts. (n.d.). Experiment 1: Determination of Solubility Class.

- Solubility of Things. (n.d.). Acetamide.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- Ataman Kimya. (n.d.). ACETAMIDE.

- Chemsrc. (2025, August 22). CAS#:170655-44-4 | this compound.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178, Acetamide. Retrieved from [Link]

- American Elements. (n.d.). 2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide.

- CymitQuimica. (n.d.). This compound.

- Wikipedia. (n.d.). Chloroacetamide.

- International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- ChemScene. (n.d.). 2-Chloro-n-methyl-n-(2,2,2-trifluoroethyl)acetamide.

Sources

An In-depth Technical Guide on the Stability and Decomposition of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the stability and decomposition pathways of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. As an inherently reactive molecule, understanding its degradation profile is critical for ensuring the quality, safety, and efficacy of downstream products. This document outlines the principal degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, it details a systematic approach to conducting forced degradation studies and proposes a validated, stability-indicating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate quantification of the parent compound and its primary degradation products. This guide is intended for researchers, scientists, and drug development professionals involved in the handling, analysis, and application of this important chemical intermediate.

Introduction: The Chemical Context and Importance of Stability

This compound (Formula: C₄H₅ClF₃NO, CAS: 170655-44-4) is a halogenated amide that serves as a versatile building block in organic synthesis.[1] Its utility is primarily derived from the presence of two reactive centers: the electrophilic carbon bearing the chlorine atom and the amide functionality. The trifluoroethyl group imparts unique properties, including increased lipophilicity and metabolic stability in the final products.

However, the very features that make this molecule a valuable synthetic intermediate also contribute to its inherent instability.[2] The presence of a good leaving group (chloride) alpha to a carbonyl group makes it susceptible to nucleophilic substitution reactions. Understanding the kinetics and mechanisms of its decomposition is not merely an academic exercise; it is a critical component of process development, quality control, and regulatory compliance in the pharmaceutical and agrochemical industries. Uncontrolled degradation can lead to the formation of impurities that may be toxic or interfere with the desired chemical transformations, ultimately impacting the safety and efficacy of the final product.

This guide provides a foundational understanding of the stability challenges associated with this compound and offers a practical framework for its systematic evaluation.

Predicted Decomposition Pathways

Based on the chemical structure of this compound and established reactivity principles of analogous compounds, several degradation pathways can be anticipated under forced stress conditions.[3][4][5]

Hydrolytic Decomposition

Hydrolysis is a primary degradation pathway for many pharmaceuticals and chemical intermediates. The rate and products of hydrolysis are highly dependent on pH.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the primary degradation mechanism is expected to be a bimolecular nucleophilic substitution (SN2) reaction. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon atom and displacing the chloride ion. This results in the formation of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide (DP1) . At higher concentrations of base, amide hydrolysis may also occur, leading to the formation of 2,2,2-trifluoroethylamine (DP2) and chloroacetic acid (DP3) .[4]

-

Acid-Catalyzed Hydrolysis: In acidic media, the amide bond is more susceptible to cleavage. Protonation of the amide oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway would also lead to the formation of 2,2,2-trifluoroethylamine (DP2) and chloroacetic acid (DP3) . Nucleophilic substitution of the chloride by water to form DP1 may also occur, but likely at a slower rate than amide hydrolysis.[3]

Caption: Predicted hydrolytic degradation pathways.

Nucleophilic Substitution with Ammonia

A well-documented reaction of this compound is its reaction with ammonia. This is a classic nucleophilic substitution where ammonia displaces the chloride to form 2-amino-N-(2,2,2-trifluoroethyl)acetamide (DP4) .[6] It is crucial to note that unreacted starting material can further react with the product (DP4) to form a dimer impurity, N-(2,2,2-trifluoroethyl)-2-{[2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl]amino}acetamide (DP5) .[6]

Caption: Degradation pathway with ammonia.

Oxidative Degradation

Oxidative degradation, typically induced by reagents such as hydrogen peroxide, can proceed through various radical mechanisms. The presence of the electron-withdrawing trifluoroethyl group may influence the reactivity of the molecule. Potential degradation products could arise from the oxidation of the chloroacetyl group.

Thermal Decomposition

At elevated temperatures, halogenated organic compounds can undergo decomposition.[7] For this compound, thermal stress could lead to the elimination of hydrogen chloride, potentially forming unsaturated amide derivatives. Amide bond cleavage is also a possibility at high temperatures.

Photolytic Decomposition

Exposure to ultraviolet (UV) light can induce the degradation of organochlorine compounds.[8] The C-Cl bond is susceptible to homolytic cleavage upon absorption of UV radiation, leading to the formation of radical intermediates. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

A Systematic Approach to Forced Degradation Studies

To comprehensively evaluate the stability of this compound, a systematic forced degradation study is essential. The following protocol outlines the key experimental conditions.

Experimental Workflow

Caption: Forced degradation study workflow.

Step-by-Step Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M and 1 M hydrochloric acid. Incubate at 60°C for up to 72 hours.

-

Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M and 1 M sodium hydroxide. Incubate at room temperature and 60°C for up to 24 hours.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% and 30% hydrogen peroxide. Incubate at room temperature for up to 72 hours.

-

Thermal Degradation: Expose the solid compound and a solution to 80°C for up to 7 days.

-

Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating UPLC-MS/MS method.

-

Characterization of Degradants: For significant degradation products, isolation (e.g., by preparative HPLC) followed by structural elucidation using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is recommended.[9][10]

Proposed Stability-Indicating UPLC-MS/MS Method

A sensitive and selective UPLC-MS/MS method is proposed for the simultaneous quantification of this compound and its potential degradation products.[11]

Chromatographic and Mass Spectrometric Conditions

| Parameter | Recommended Condition |

| Chromatography | |

| System | UPLC system with a binary solvent manager and a sample manager |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| Mass Spectrometry | |

| System | Tandem quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Method Validation

The proposed UPLC-MS/MS method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13][14][15] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by the separation of the parent compound from its degradants.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This compound is an inherently unstable molecule, and a thorough understanding of its degradation profile is paramount for its effective use in synthesis and for ensuring the quality of final products. The primary degradation pathways are anticipated to be nucleophilic substitution of the chlorine atom and hydrolysis of the amide bond, with the specific products being dependent on the stress conditions. A systematic forced degradation study, coupled with a validated, stability-indicating UPLC-MS/MS method, provides the necessary framework for characterizing the stability of this important intermediate. The insights gained from such studies are invaluable for process optimization, formulation development, and regulatory submissions.

References

-

Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method. (2023). Environmental Science: Water Research & Technology. [Link]

-

Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. (2024). Journal of the American Chemical Society. [Link]

-

Determination of Haloacetic Acids and Acrylamide in Drinking Water by Direct Injection Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Waters Corporation. [Link]

-

Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). Environmental Science & Technology. [Link]

-

A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019). Molecules. [Link]

-

This compound. (n.d.). ChemBK. [Link]

-

NMR And Mass Spectrometry In Pharmaceutical Development. (2021). Outsourced Pharma. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. [Link]

-

Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). Environmental Science & Technology. [Link]

-

Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. [Link]

-

NMR And Mass Spectrometry In Pharmaceutical Development. (n.d.). Catalent. [Link]

-

Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry with atmospheric pressure chemical ionization. (2012). Journal of Chromatography A. [Link]

-

LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Validation of Impurity Methods, Part II. (2004). LCGC North America. [Link]

-

Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaceutical Guidelines. [Link]

-

Analytical method validation: A brief review. (n.d.). ResearchGate. [Link]

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. [Link]

-

The Fascinating Chemistry of α‐Haloamides. (2018). Advanced Synthesis & Catalysis. [Link]

-

Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). Journal of Agricultural and Food Chemistry. [Link]

-

Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products. (2019). Abstracts of Papers of the American Chemical Society. [Link]

-

Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]

-

Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

UV-based degradation of organochlorine pesticides. (n.d.). ResearchGate. [Link]

-

Strategies for the Biodegradation of Polyfluorinated Compounds. (2022). Microorganisms. [Link]

-

Synthesis and thermal decomposition of N,N-dialkoxyamides. (n.d.). RSC Publishing. [Link]

-

Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. (n.d.). CSWAB. [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). Future Medicinal Chemistry. [Link]

-

Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. (2010). Journal of the American Chemical Society. [Link]

-

Nucleophilic Acyl Substitution Reactivity Chemistry (Acyl Chloride Acid Anhydride Esther Amide). (2019). YouTube. [Link]

-

Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. (n.d.). Environmental Science: Processes & Impacts. [Link]

-

Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. (2013). Tetrahedron Letters. [Link]

-

Thermal degradation of fluoropolymers. (2020). CSWAB. [Link]

-

Biodegradation of fluorinated alkyl substances. (2006). Applied Microbiology and Biotechnology. [Link]

-

Strategies for the Biodegradation of Polyfluorinated Compounds. (2022). PubMed. [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Degradation and Transformation of Organic Fluorine Compounds. (n.d.). ResearchGate. [Link]

-

(PDF) 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (n.d.). ResearchGate. [Link]

-

Why is an acyl halide more reactive than an amide to a nucleophilic attack? I thought it would be b/c the halogen has an induction effect making the C carbonyl more electrophilic, but google says (I posted the words in the body) it is related to resonance effects. (2024). Reddit. [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2021). Arhiv za higijenu rada i toksikologiju. [Link]

-

Chloroacetamide. (n.d.). Wikipedia. [Link]

-

Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. [Link]

-

Determination of haloacetic acid in water for human consumption by UPLC-MS/MS. (n.d.). Semantic Scholar. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chembk.com [chembk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]

- 7. cswab.org [cswab.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]

- 11. Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 12. particle.dk [particle.dk]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. wjarr.com [wjarr.com]

- 15. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

A Comprehensive Guide to the Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide: A Key Intermediate in Pharmaceutical and Agrochemical Development

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, a critical building block in the development of novel pharmaceuticals and agrochemicals. The document details the prevalent synthetic pathway, including a thorough examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of process optimization. Furthermore, this guide addresses critical safety considerations, analytical characterization of the final product, and its significant applications, particularly as a key intermediate in the synthesis of the veterinary insecticide fluralaner. This paper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound, a halogenated amide with the chemical formula C₄H₅ClF₃NO, has emerged as a molecule of significant interest in synthetic organic chemistry.[1][2][3] Its unique structural features, particularly the presence of a reactive chloroacetyl group and a trifluoroethyl moiety, make it a versatile intermediate for the construction of more complex molecular architectures. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.

The primary driver for the escalating interest in this compound is its role as a key intermediate in the synthesis of fluralaner, a potent, broad-spectrum insecticide and acaricide for veterinary use.[4] The synthesis of fluralaner and other bioactive molecules necessitates a reliable and scalable method for the production of high-purity this compound. This guide aims to provide a detailed and practical blueprint for its synthesis, grounded in established chemical principles and validated experimental procedures.

The Primary Synthetic Pathway: Acylation of 2,2,2-Trifluoroethylamine

The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 2,2,2-trifluoroethylamine and chloroacetyl chloride.[4][5][6][7] This reaction is robust, generally high-yielding, and can be performed using readily available starting materials.

Reaction Mechanism

The core of this synthesis is the acylation of a primary amine. The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 2,2,2-trifluoroethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.

Diagram of the Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesized and optimized procedure based on established methodologies.[5]

Materials and Equipment:

-

2,2,2-Trifluoroethylamine hydrochloride

-

Chloroacetyl chloride

-

Sodium hydroxide (30% aqueous solution)

-

Dichloromethane (DCM)

-

Water

-

Reaction flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Low-temperature bath (ice-salt or cryocooler)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-